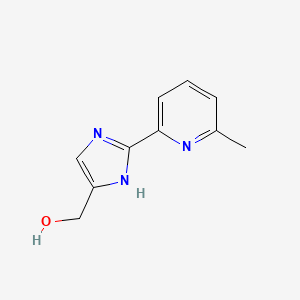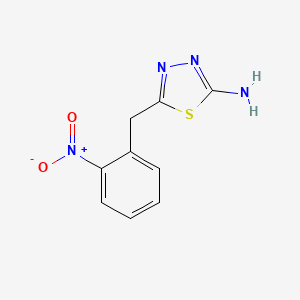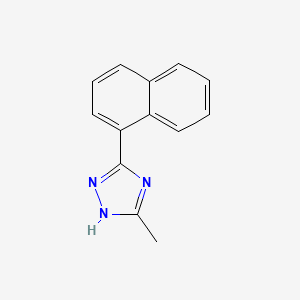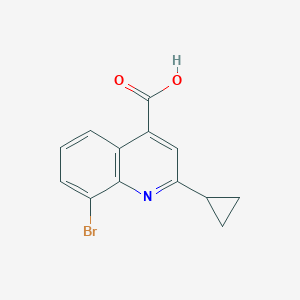![molecular formula C8H5Cl2N3 B13695067 6,8-Dichloro-3-methylpyrido[2,3-B]pyrazine](/img/structure/B13695067.png)
6,8-Dichloro-3-methylpyrido[2,3-B]pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Dichloro-3-methylpyrido[2,3-B]pyrazine is a heterocyclic compound with the molecular formula C8H5Cl2N3 This compound belongs to the pyrido[2,3-B]pyrazine family, characterized by a fused ring system containing nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichloro-3-methylpyrido[2,3-B]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-dichloropyridine with hydrazine derivatives, followed by methylation. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium or copper salts .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions: 6,8-Dichloro-3-methylpyrido[2,3-B]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding pyrido[2,3-B]pyrazine oxides.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted pyrido[2,3-B]pyrazine derivatives with various functional groups.
科学研究应用
6,8-Dichloro-3-methylpyrido[2,3-B]pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a DNA intercalator and its effects on cellular processes.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
作用机制
The mechanism of action of 6,8-Dichloro-3-methylpyrido[2,3-B]pyrazine involves its interaction with molecular targets such as DNA and proteins. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cellular metabolism, contributing to its potential therapeutic effects .
相似化合物的比较
- 3-Methylpyrido[2,3-B]pyrazine
- 6,8-Dichloropyrido[2,3-B]pyrazine
- 6,7-Dichloro-8-methylpyrido[2,3-B]pyrazine-2,3-diol 5-oxide
Comparison: 6,8-Dichloro-3-methylpyrido[2,3-B]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher reactivity in nucleophilic substitution reactions and greater potential in biological applications due to its ability to interact with DNA .
属性
分子式 |
C8H5Cl2N3 |
|---|---|
分子量 |
214.05 g/mol |
IUPAC 名称 |
6,8-dichloro-3-methylpyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C8H5Cl2N3/c1-4-3-11-7-5(9)2-6(10)13-8(7)12-4/h2-3H,1H3 |
InChI 键 |
BTXSDWPBFCAQOS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C2C(=CC(=NC2=N1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-Chlorodibenzo[b,d]furane-3-boronic Acid Pinacol Ester](/img/structure/B13694990.png)

![2-(Boc-amino)-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13694993.png)
![Methyl 5-[5-Chloro-2-(trifluoromethyl)-4-pyridyl]isoxazole-3-carboxylate](/img/structure/B13694994.png)



![2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-thiadiazole](/img/structure/B13695006.png)





